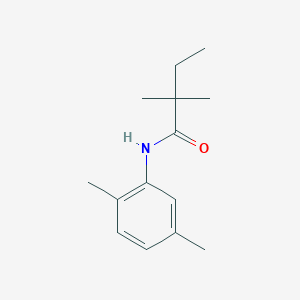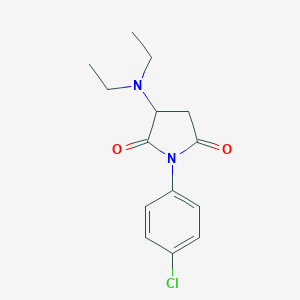![molecular formula C19H10ClN5 B259629 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B259629.png)
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile has been extensively studied for its potential pharmacological properties. It has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to enhance the activity of antioxidants, which are molecules that protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile in lab experiments include its potent pharmacological properties, its ability to selectively target certain enzymes and proteins, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential to interact with other molecules in complex biological systems.
Zukünftige Richtungen
There are several future directions for the research on 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another possible direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile involves the reaction of 2-chloroaniline with 2-cyanobenzoic acid in the presence of a suitable catalyst. The resulting product is then subjected to a cyclization reaction using a strong acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure product and has been reported in various scientific journals.
Eigenschaften
Molekularformel |
C19H10ClN5 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
1-amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C19H10ClN5/c20-14-6-2-1-5-11(14)17-12(9-21)18(23)25-16-8-4-3-7-15(16)24-19(25)13(17)10-22/h1-8H,23H2 |
InChI-Schlüssel |
FUYVKJUIVKGKKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)


![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)

![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
